molecular formula C4H4Br2N2 B087152 4,5-Dibromo-1-methyl-1H-imidazole CAS No. 1003-50-5

4,5-Dibromo-1-methyl-1H-imidazole

Cat. No.: B087152
CAS No.: 1003-50-5
M. Wt: 239.9 g/mol
InChI Key: JGFCQTKCCPQLKP-UHFFFAOYSA-N
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Description

4,5-Dibromo-1-methyl-1H-imidazole is a halogenated heterocyclic compound with the molecular formula C4H4Br2N2. This compound is part of the imidazole family, which is known for its diverse applications in various fields such as pharmaceuticals, agrochemicals, and materials science .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,5-Dibromo-1-methyl-1H-imidazole typically involves the bromination of 1-methylimidazole. The reaction is carried out using bromine in the presence of a suitable solvent such as acetic acid or dichloromethane. The reaction conditions usually require controlled temperatures to ensure selective bromination at the 4 and 5 positions of the imidazole ring .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, with stringent control over reaction parameters to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

4,5-Dibromo-1-methyl-1H-imidazole undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted imidazoles, which can be further utilized in the synthesis of more complex molecules .

Scientific Research Applications

4,5-Dibromo-1-methyl-1H-imidazole has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

  • 4,5-Dibromo-1,2-dimethyl-1H-imidazole
  • 2-Bromo-1-methyl-1H-imidazole
  • 5-Bromo-1-methyl-1H-imidazole

Uniqueness

4,5-Dibromo-1-methyl-1H-imidazole is unique due to its specific bromination pattern, which imparts distinct chemical reactivity and biological activity compared to other similar compounds. Its dual bromine substitution at the 4 and 5 positions makes it a valuable intermediate in the synthesis of various functional molecules .

Properties

IUPAC Name

4,5-dibromo-1-methylimidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H4Br2N2/c1-8-2-7-3(5)4(8)6/h2H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JGFCQTKCCPQLKP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=NC(=C1Br)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H4Br2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10378409
Record name 4,5-Dibromo-1-methyl-1H-imidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10378409
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

239.90 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1003-50-5
Record name 4,5-Dibromo-1-methyl-1H-imidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10378409
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4,5-Dibromo-1-methyl-1H-imidazole
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is interesting about the crystal structure of 4,5-dibromo-1-methyl-1H-imidazole?

A1: The crystal structure of this compound reveals some intriguing interactions. [] The asymmetric unit contains two molecules of the compound. Instead of a single type of stacking, each molecule forms stacks with others of its own kind. Interestingly, these stacks are arranged approximately perpendicular to each other. Furthermore, bromine (Br) atoms in one molecule engage in Lewis acid-base interactions with nitrogen (N) atoms in another molecule. These interactions are characterized by Br···N distances of 3.078 (4) and 3.264 (4) Å.

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